N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Overview
Description
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that features a unique combination of indole, thiadiazole, and phenylpropanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Indole Attachment: The indole moiety is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with the thiadiazole intermediate.
Amide Formation: The final step involves the formation of the amide bond by reacting the thiadiazole-indole intermediate with 3-phenylpropanoic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more reduced form.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) in the presence of Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been explored for various scientific research applications:
Medicinal Chemistry: It exhibits potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound has shown antimicrobial activity against a range of bacterial and fungal strains.
Chemical Biology: It is used as a probe to study the interaction of indole derivatives with biological macromolecules.
Pharmacology: Investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Effects: By binding to these targets, the compound can inhibit cell growth, induce programmed cell death, and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide shares structural similarities with other indole-thiadiazole derivatives, such as:
- N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide
Uniqueness
Structural Features: The presence of the 3-phenylpropanamide moiety distinguishes it from other similar compounds, potentially leading to unique biological activities.
Biological Activity: Its specific combination of indole and thiadiazole rings contributes to its potent anticancer and antimicrobial properties, which may differ from those of other related compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-18(11-10-14-6-2-1-3-7-14)22-20-24-23-19(26-20)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,21H,10-12H2,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCFKIOKJMZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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